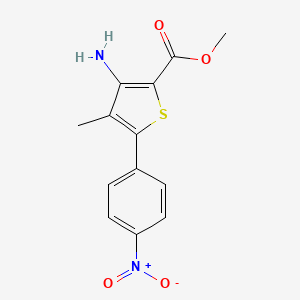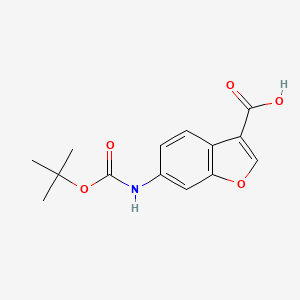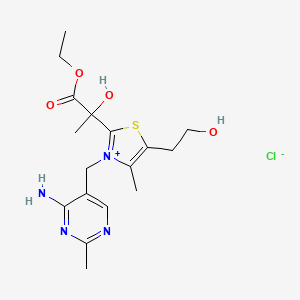
3-((Trifluoromethyl)thio)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Trifluoromethyl)thio)benzimidamide is an organic compound that features a trifluoromethylthio group attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzimidamide with trifluoromethanesulfanylamide in the presence of a catalyst such as bismuth (III) chloride . This reaction proceeds smoothly under mild conditions and exhibits broad functional group tolerance.
Industrial Production Methods
Industrial production methods for 3-((Trifluoromethyl)thio)benzimidamide are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-((Trifluoromethyl)thio)benzimidamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidamide core or the trifluoromethylthio group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethylsulfoxides or trifluoromethylsulfones .
Scientific Research Applications
3-((Trifluoromethyl)thio)benzimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)thio)benzimidamide involves its interaction with molecular targets through its trifluoromethylthio group. This group can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethylthiophenes: These compounds have a similar trifluoromethylthio group but are attached to a thiophene ring instead of a benzimidamide core.
Uniqueness
3-((Trifluoromethyl)thio)benzimidamide is unique due to its combination of the trifluoromethylthio group with the benzimidamide core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where other trifluoromethyl-containing compounds may not be suitable .
Properties
Molecular Formula |
C8H7F3N2S |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) |
InChI Key |
CYNWJGAAVQPUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)


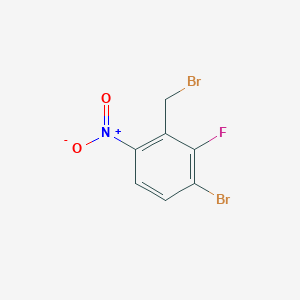
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

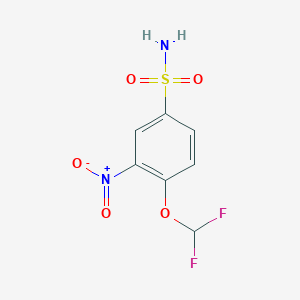
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
